molecular formula C12H7ClN2 B1580685 2-Chloro-6-phenylnicotinonitrile CAS No. 43083-14-3

2-Chloro-6-phenylnicotinonitrile

Cat. No.: B1580685
CAS No.: 43083-14-3
M. Wt: 214.65 g/mol
InChI Key: NROZOMIVAHCNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyridine (B92270) and Nicotinonitrile Scaffolds in Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. nih.govyoutube.com Its structure is analogous to benzene, with one CH group replaced by a nitrogen atom. nih.gov This substitution imparts distinct chemical properties, including basicity, which is not observed in benzene. nih.gov The pyridine ring is a common motif in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (vitamin B3). nih.govyoutube.com

Nicotinonitriles, or cyanopyridines, are a class of pyridine derivatives characterized by the presence of a nitrile (-C≡N) group. The introduction of the electron-withdrawing nitrile group significantly influences the electronic properties of the pyridine ring, making it a versatile building block in the synthesis of more complex heterocyclic systems. These scaffolds are of particular interest in medicinal chemistry, where they are incorporated into a wide array of drug candidates. rsc.org

Historical Context of Halogenated Nicotinonitrile Derivatives in Synthetic Organic Chemistry

The introduction of halogen atoms to the nicotinonitrile framework has been a pivotal strategy in synthetic organic chemistry. Halogenated derivatives serve as highly reactive intermediates, enabling a diverse range of chemical transformations. The presence of a halogen, such as chlorine, at the 2-position of the pyridine ring makes this site particularly susceptible to nucleophilic aromatic substitution. vulcanchem.com This reactivity allows for the facile introduction of various functional groups, thereby expanding the chemical space accessible from a single precursor.

Historically, the synthesis of such compounds often involved the reaction of a corresponding hydroxypyridine with a halogenating agent like phosphorus oxychloride (POCl₃). vulcanchem.com This method has been instrumental in the preparation of a multitude of 2-chloronicotinonitrile derivatives, which have subsequently been used as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Rationale for Focused Academic Research on 2-Chloro-6-phenylnicotinonitrile

The specific compound, this compound, has garnered considerable attention from the academic research community. This interest stems from the unique combination of its structural features: a reactive chloro substituent, a versatile nitrile group, and a phenyl ring that can be further functionalized. This trifecta of functional groups provides a platform for a wide array of chemical modifications, making it a valuable tool for synthetic chemists.

The chloro group at the 2-position is a prime site for nucleophilic substitution reactions, allowing for the introduction of various nucleophiles to build molecular complexity. vulcanchem.comqu.edu.qa The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine, offering further avenues for derivatization. vulcanchem.com The phenyl group at the 6-position also presents opportunities for substitution reactions, enabling the fine-tuning of the molecule's steric and electronic properties.

Scope and Objectives of Current and Future Research Endeavors on this compound

Current research on this compound is multifaceted, with a primary focus on its application as a versatile intermediate in the synthesis of novel heterocyclic compounds. Researchers are actively exploring its reactivity with a variety of nucleophiles and its utility in cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds.

Future research is poised to expand into the exploration of the biological activities of derivatives synthesized from this compound. Given the prevalence of the nicotinonitrile scaffold in bioactive molecules, there is a strong rationale for investigating the potential of its derivatives in areas such as medicinal chemistry and agrochemical development. The continued investigation of this compound is expected to yield novel molecules with potentially valuable applications.

PropertyData
Chemical Formula C₁₂H₇ClN₂
IUPAC Name 2-Chloro-6-phenylpyridine-3-carbonitrile
Molecular Weight 214.65 g/mol
CAS Number 43083-14-3
Physical Description Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-12-10(8-14)6-7-11(15-12)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROZOMIVAHCNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320731
Record name 2-chloro-6-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43083-14-3
Record name 2-Chloro-6-phenyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43083-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 363888
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043083143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 43083-14-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-6-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 6 Phenylnicotinonitrile and Its Key Intermediates

Palladium-Catalyzed Methods for Introducing Phenyl and Chloro Groups

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. rsc.orgnih.gov While a direct one-pot palladium-catalyzed synthesis of 2-Chloro-6-phenylnicotinonitrile from simple precursors is not explicitly detailed, the principles of palladium catalysis can be applied to introduce the phenyl and chloro substituents onto a pre-existing pyridine (B92270) ring.

For example, a di-halogenated pyridine derivative could undergo a Suzuki or Stille coupling reaction with a phenylboronic acid or an organostannane reagent, respectively, to introduce the phenyl group. rsc.orgnih.gov The regioselectivity of such reactions would be a critical factor to control. Subsequently, the remaining halogen could be manipulated to yield the final product. Palladium catalysis is also known to be effective in the synthesis of nitriles from various precursors, including N-phthaloyl hydrazones. rsc.org

A potential, though hypothetical, palladium-catalyzed route could involve:

Starting Material: A di-chlorinated or di-brominated nicotinonitrile.

Phenylation: A regioselective Suzuki coupling with phenylboronic acid to introduce the phenyl group at the 6-position.

Final Product: The resulting this compound.

Application of Heterogeneous Catalysts (e.g., Copper Nanoparticles) in Related Nicotinonitrile Synthesis

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and stability. nih.goviitm.ac.in While specific applications of heterogeneous catalysts for the direct synthesis of this compound are not widely reported, their use in the synthesis of related nicotinonitrile derivatives is an active area of research.

Copper nanoparticles (CuNPs) have garnered attention as efficient catalysts in various organic transformations due to their high surface area and unique catalytic properties. wikipedia.orgmdpi.comrsc.org They can be synthesized through various chemical reduction methods. mdpi.comrsc.org These nanoparticles have shown promise in facilitating reactions such as C-N and C-C bond formation. In the context of nicotinonitrile synthesis, copper nanoparticles could potentially be employed to catalyze cyclization reactions or to facilitate the introduction of the cyano group.

Phase-Transfer Catalysis Conditions for Related Halogenated Pyridine Synthesis

Phase-Transfer Catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, such as an organic phase and an aqueous phase. ijirset.com This methodology is particularly relevant for the synthesis of halogenated pyridines, where an ionic nucleophile, often dissolved in water, needs to react with an organic substrate. ijirset.comyoutube.com The core principle involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports the nucleophilic anion from the aqueous phase into the organic phase where the reaction occurs. youtube.comcrdeepjournal.org

The advantages of employing PTC in the synthesis of halogenated pyridines and other fine chemicals are numerous. They include accelerated reaction rates, higher conversions and yields, and a reduction in byproducts. ijirset.com Furthermore, PTC often allows for the use of less expensive and hazardous solvents and inorganic bases, aligning with the principles of green chemistry. ijirset.comacsgcipr.org For instance, the need for expensive, anhydrous, and dangerous solvents to dissolve all reactants in a single phase can be eliminated. ijirset.com

The effectiveness of a PTC system depends on the structure of the catalyst. Empirical parameters such as the "C#," which is the total number of carbon atoms on the four alkyl chains of a quaternary ammonium salt, and the "q-value" are used to establish structure-activity relationships. acsgcipr.org For reactions where the rate-determining step is the reaction in the organic phase, catalysts with a C# in the range of 16 to 32 are often desirable. acsgcipr.org This controlled approach allows for the fine-tuning of reaction conditions for optimal outcomes in nucleophilic substitution reactions common in the synthesis of halogenated heterocycles. youtube.comcrdeepjournal.org Chiral phase-transfer catalysts have also been developed to achieve asymmetric synthesis, expanding the utility of this method. unimi.it

Exploration of One-Pot Synthesis Protocols for Enhanced Efficiency

Research into the synthesis of substituted nicotinonitriles has led to efficient one-pot, multi-component reactions. For example, a highly efficient process for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives involves the reaction of malononitrile, an aromatic aldehyde, an acetophenone, and ammonium acetate (B1210297). researchgate.net This reaction is effectively catalyzed by L-proline in water, demonstrating a green and efficient profile. researchgate.net

Another innovative approach is mechanochemical synthesis, which uses ball milling to induce reactions between solid reactants, often eliminating the need for solvents during the reaction itself. rsc.org This technique has been successfully applied in one-pot, two-step syntheses where a ligand is first formed and then directly reacted with a metal salt without isolating the intermediate, thereby avoiding the use of bulk solvents for purification. rsc.org

For the synthesis of related chloro-substituted aromatic compounds, one-pot methods have also proven effective. The preparation of 2-chloro-6-methylaniline (B140736) can be achieved through a one-pot reaction starting from 3-chloro-5-methyl-4-nitroaniline, using water as the solvent. google.com This method involves diazotization, reduction with hypophosphorous acid, and a final reduction of the nitro group with iron powder. google.com Similarly, a one-step oxidation method has been developed for synthesizing 2-chloronicotinic acid from 2-chloro-3-alkyl pyridine, using ozone in the presence of an acetate catalyst. google.com These examples underscore a clear trend towards developing streamlined, efficient, and more environmentally benign synthetic routes. google.comgoogle.com

Optimization of Reaction Conditions for Improved Yields and Selectivity

The optimization of reaction conditions is a critical aspect of chemical synthesis to maximize product yields and selectivity while minimizing reaction times and waste. For the synthesis of nicotinonitrile derivatives, systematic studies are often performed.

In the L-proline catalyzed one-pot synthesis of 2-amino-3-cyanopyridine derivatives, various parameters have been optimized. researchgate.net The screening of different catalyst loadings and solvents revealed that using 10 mole % of L-proline in water at 60 °C provided the best results. researchgate.net The use of water as a solvent not only makes the process greener but also highly efficient. researchgate.net

Below is a table summarizing the optimization of reaction conditions for a model reaction producing a 2-amino-3-cyanopyridine derivative.

Catalyst Loading (mol%)SolventTime (h)Yield (%)
5Water5.075
10Water3.594
15Water3.594
10Ethanol (B145695)4.585
10Acetonitrile (B52724)5.070
10DMF6.065
10THF6.060
This table is based on data for the synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile (B3032096) as described in the source literature. researchgate.net

Further examples of optimization can be found in the synthesis of key intermediates for halogenated pyridines. In the synthesis of 2-chloronicotinic acid via one-step oxidation, reaction conditions such as temperature (ranging from 20-100 °C) and the choice of solvent (including acetonitrile and chloroform) and catalyst (manganese acetate or zinc acetate) were optimized to achieve yields as high as 97%. google.com

Chemical Reactivity and Derivatization Strategies of 2 Chloro 6 Phenylnicotinonitrile

Nucleophilic Substitution Reactions at the C-2 Chloro Position

The electron-withdrawing nature of the adjacent nitrogen atom and the cyano group makes the C-2 carbon of the pyridine (B92270) ring highly susceptible to nucleophilic attack. This allows for the displacement of the chloro substituent by a variety of nucleophiles, leading to a diverse range of functionalized nicotinonitrile derivatives.

Amination Reactions Leading to 2-Aminonicotinonitrile Derivatives

The substitution of the C-2 chloro group with various amines is a widely employed strategy to synthesize 2-aminonicotinonitrile derivatives. These reactions typically proceed by reacting 2-chloro-6-phenylnicotinonitrile with a primary or secondary amine, often in the presence of a base and a suitable solvent. The resulting 2-amino-6-phenylnicotinonitrile (B2814595) derivatives are of significant interest due to their diverse biological activities. wisdomlib.org

The synthesis of these derivatives can be achieved through various methods, including conventional heating and microwave-assisted protocols. The choice of amine and reaction conditions allows for the introduction of a wide array of substituents at the 2-position, enabling the fine-tuning of the molecule's properties. For instance, the reaction with different aromatic and aliphatic amines leads to a library of compounds with potential applications in medicinal chemistry.

Table 1: Examples of Amination Reactions

Amine Product
Ammonia (B1221849) 2-Amino-6-phenylnicotinonitrile
Methylamine 2-(Methylamino)-6-phenylnicotinonitrile

Cyclization Reactions with Hydrazine (B178648) Hydrate (B1144303) to Form Pyrazolo[3,4-b]pyridine Derivatives

The reaction of this compound with hydrazine hydrate is a key step in the synthesis of pyrazolo[3,4-b]pyridine derivatives. This reaction proceeds through an initial nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization involving the nitrile group. The resulting pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, known to be a component of various kinase inhibitors. nih.govnih.gov

The reaction conditions for this transformation can influence the final product. For example, the use of hydrazine hydrate in a suitable solvent like ethanol (B145695) or methanol, often with heating, facilitates the formation of the fused heterocyclic system. nih.govsigmaaldrich.com The pyrazolo[3,4-b]pyridine products can be further functionalized to generate a diverse set of compounds for biological screening. nih.gov

Introduction of Alkoxy Moieties (e.g., Methoxy)

The chloro group at the C-2 position can be readily displaced by alkoxides, such as sodium methoxide, to introduce alkoxy groups. vedantu.com This reaction, typically carried out in the corresponding alcohol as the solvent, provides a straightforward route to 2-alkoxy-6-phenylnicotinonitriles. The resulting 2-methoxy-6-phenylnicotinonitrile, for example, serves as a valuable intermediate for further synthetic modifications. nih.govnih.govsigmaaldrich.com

The Williamson ether synthesis conditions are generally applicable here, where the alkoxide acts as the nucleophile attacking the electron-deficient C-2 carbon. The choice of alcohol determines the nature of the alkoxy group introduced.

Substitution with Thiols and Sulfanyl (B85325) Acetamido Moieties

The versatility of the C-2 chloro group extends to its reaction with sulfur-based nucleophiles. Thiols can displace the chloride to form 2-thioether derivatives of 6-phenylnicotinonitrile. nih.gov These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. nih.gov

Furthermore, moieties like sulfanyl acetamide (B32628) can be introduced, expanding the range of accessible derivatives. These sulfur-containing compounds are of interest for their potential biological activities and as intermediates for more complex molecular architectures.

Conversion to Tetrazole Derivatives

The reaction of this compound with sodium azide (B81097), often in the presence of a Lewis acid or in a high-boiling solvent like DMF, leads to the formation of a tetrazole ring fused to the pyridine core. This transformation occurs via a [3+2] cycloaddition reaction between the nitrile group and the azide ion, a process known as the Huisgen cycloaddition. masterorganicchemistry.com The resulting tetrazolyl-phenyl-pyridine derivatives are isosteres of carboxylic acids and are often explored in drug discovery for their potential to interact with biological targets.

Electrophilic Aromatic Substitution Reactions on the C-6 Phenyl Moiety

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the C-6 phenyl group can undergo such reactions. wikipedia.orguci.edulibretexts.org The directing effects of the substituted pyridine ring on the phenyl group are complex and can be influenced by the reaction conditions and the nature of the electrophile. However, this provides an avenue for the functionalization of the phenyl ring, allowing for the introduction of various substituents. libretexts.orgresearchgate.net

Common electrophilic aromatic substitution reactions that could be applied to the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uci.edu The position of substitution (ortho, meta, or para) on the phenyl ring will be influenced by the electronic nature of the 2-chloro-3-cyanopyridin-6-yl substituent.

Table 2: Mentioned Compounds

Compound Name
2-Amino-6-phenylnicotinonitrile
This compound
2-Methoxy-6-phenylnicotinonitrile
2-(Methylamino)-6-phenylnicotinonitrile
2-(Phenylamino)-6-phenylnicotinonitrile
Aniline
Ammonia
Hydrazine hydrate
Methylamine
Pyrazolo[3,4-b]pyridine
Sodium azide
Sodium methoxide

Functionalization and Derivatization via the Nicotinonitrile Moiety

The nicotinonitrile portion of this compound offers two primary sites for chemical modification: the nitrile group and the pyridine nitrogen. These sites allow for a range of transformations, leading to a diverse array of derivatives with potential applications in various fields of chemical science.

Transformations of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional handle that can be converted into several other functionalities, significantly expanding the molecular diversity of the this compound framework.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. chemguide.co.uklibretexts.org Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, yields the corresponding carboxylic acid directly. libretexts.org Alternatively, alkaline hydrolysis with an aqueous solution of a base like sodium hydroxide (B78521) initially produces a carboxylate salt, which upon subsequent acidification, affords the carboxylic acid. chemguide.co.uklibretexts.org

Reduction to Amines: A common transformation of nitriles is their reduction to primary amines. organic-chemistry.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion, yielding the corresponding aminomethylpyridine derivative. libretexts.org This reaction provides a direct route to introduce a basic amino group, which can be a key pharmacophore in medicinal chemistry.

Formation of Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with azides to form a tetrazole ring, a well-known bioisostere for the carboxylic acid group in medicinal chemistry. beilstein-journals.orgnih.gov This transformation is typically achieved by reacting the nitrile with sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. nih.govorganic-chemistry.org The resulting 5-(2-chloro-6-phenylpyridin-3-yl)tetrazole introduces a new heterocyclic ring with distinct electronic and steric properties.

Transformation Reagents and Conditions Product Reference
HydrolysisDilute HCl, heat2-Chloro-6-phenylnicotinic acid chemguide.co.uklibretexts.org
Hydrolysis1. NaOH (aq), heat; 2. H⁺2-Chloro-6-phenylnicotinic acid chemguide.co.uklibretexts.org
ReductionLiAlH₄(2-Chloro-6-phenylpyridin-3-yl)methanamine organic-chemistry.orglibretexts.org
Tetrazole FormationNaN₃, NH₄Cl or Lewis Acid5-(2-Chloro-6-phenylpyridin-3-yl)-1H-tetrazole beilstein-journals.orgnih.govorganic-chemistry.org

Table 1: Key Transformations of the Nitrile Group in this compound

Reaction with Organometallic Reagents: Grignard reagents add to the nitrile carbon to form, after acidic workup, ketones. masterorganicchemistry.commasterorganicchemistry.com This reaction allows for the introduction of a new carbon-carbon bond and the formation of a keto group, which can serve as a handle for further functionalization.

Modifications of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for electrophilic attack, leading to the formation of pyridinium (B92312) salts or N-oxides.

N-Alkylation: The pyridine nitrogen can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. This reaction results in the formation of N-alkylated pyridinium salts. ekb.eg The quaternization of the nitrogen atom significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). google.com The resulting pyridine N-oxide can then serve as a substrate for further functionalization, as the N-oxide group can be a directing group for subsequent reactions or can be removed to regenerate the pyridine.

Modification Reagents and Conditions Product Reference
N-AlkylationAlkyl halide, baseN-Alkyl-2-chloro-6-phenylnicotinonitrilium salt ekb.eg
N-Oxidationm-CPBAThis compound N-oxide google.com

Table 2: Modifications of the Pyridine Nitrogen in this compound

Multi-Component Reaction Strategies Utilizing this compound as a Precursor

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov While specific MCRs utilizing this compound are not extensively documented, the reactivity of its functional groups suggests its potential as a valuable precursor in such reactions. For instance, the nitrile group can participate in reactions like the Strecker synthesis of α-amino nitriles. nih.gov Furthermore, the chloro-substituted pyridine core can be a building block in MCRs that involve nucleophilic aromatic substitution. The development of novel MCRs involving this scaffold could provide rapid access to diverse and complex heterocyclic libraries. The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, utilizes an aldehyde, a β-ketoester, and ammonia to form dihydropyridines, which can be subsequently oxidized to pyridines. nih.gov This highlights the potential for constructing substituted pyridines through MCRs.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: In the context of this compound, regioselectivity is a key consideration, particularly in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C-2 position is activated towards nucleophilic attack by the electron-withdrawing effects of the pyridine nitrogen and the nitrile group. Nucleophiles will preferentially attack this position over other positions on the pyridine ring. Alkylation of the pyridine nitrogen can further enhance the electrophilicity of the ring, but the primary site of nucleophilic attack remains the C-2 position due to the presence of the excellent chloro leaving group.

Stereoselectivity: While the core structure of this compound is planar and achiral, the introduction of chiral centers can occur during derivatization reactions. For example, the reduction of a ketone formed from the reaction of the nitrile group with a Grignard reagent can lead to the formation of a chiral alcohol. The stereochemical outcome of such reactions would depend on the reagents and conditions used, with the potential for diastereoselective or enantioselective synthesis through the use of chiral reducing agents or catalysts. Similarly, reactions at a substituent introduced through derivatization could also lead to the formation of stereocenters.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Chloro 6 Phenylnicotinonitrile and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within a molecule are characteristic of those bonds and their chemical environment.

For 2-Chloro-6-phenylnicotinonitrile, the FT-IR spectrum is expected to display several key absorption bands that confirm the presence of its main functional groups. The most definitive feature would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-to-strong band in the 2260-2222 cm⁻¹ region. The presence of the aromatic rings (the pyridine (B92270) and the phenyl substituent) would be confirmed by multiple bands. These include the C-H stretching vibrations of the aromatic protons, which are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), and characteristic C=C stretching vibrations within the rings, appearing in the 1600-1400 cm⁻¹ range. researchgate.netspectrabase.com

Furthermore, the C-Cl bond gives rise to a stretching vibration that is typically observed in the 850-550 cm⁻¹ region, although its intensity can vary. The specific substitution pattern of the aromatic rings can also be inferred from the pattern of weak overtone bands between 2000-1665 cm⁻¹ and strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. For instance, the spectrum of a related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, shows characteristic aromatic and halide absorptions. researchgate.net

Table 1: Predicted FT-IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Bond VibrationFunctional GroupExpected Appearance
3100-3000C-H stretchAromaticMedium to Weak, Multiple Bands
2260-2222C≡N stretchNitrileSharp, Medium-Strong
1600-1400C=C stretchAromatic RingsMultiple Bands, Variable Intensity
850-550C-Cl stretchChloro GroupMedium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the aromatic region of the spectrum (typically δ 7.0-9.0 ppm) would be of primary interest.

The protons on the phenyl ring and the pyridine ring will appear as multiplets in this region. The exact chemical shifts and coupling patterns depend on the electronic effects of the substituents (the chloro and cyano groups) and the phenyl ring. The protons on the phenyl group would likely appear as a complex multiplet between δ 7.4 and δ 7.8 ppm. The two protons on the nicotinonitrile core (at positions 4 and 5) would be expected to appear as doublets due to coupling with each other. For example, in 2-chloronicotinic acid, the pyridine protons appear at δ 7.556, 8.241, and 8.569 ppm. chemicalbook.com A similar pattern, adjusted for the different substituent effects, would be anticipated for the target compound.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl Protons (H-2' to H-6')~ 7.4 - 7.8Multiplet (m)
Pyridine Proton (H-4)~ 7.6 - 8.0Doublet (d)
Pyridine Proton (H-5)~ 8.0 - 8.4Doublet (d)

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the carbon skeleton. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

For this compound, a total of 12 distinct signals would be expected in the broadband-decoupled ¹³C NMR spectrum, as all carbon atoms are in unique environments. The nitrile carbon (C≡N) is characteristically found in the δ 115-120 ppm range. The carbon bearing the chlorine atom (C-2) would be shifted downfield to approximately δ 150-155 ppm due to the electronegativity of chlorine. The carbon attached to the phenyl group (C-6) would also be significantly downfield, likely in the δ 160-165 ppm range. The remaining carbons of the phenyl and pyridine rings would appear in the typical aromatic region of δ 120-140 ppm. chemconnections.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C≡N~ 117
C-2 (C-Cl)~ 152
C-3 (C-CN)~ 110
C-4~ 140
C-5~ 125
C-6 (C-Ph)~ 162
Phenyl C-1' (Quaternary)~ 135
Phenyl C-2'/C-6'~ 128
Phenyl C-3'/C-5'~ 129
Phenyl C-4'~ 131

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different nuclei are connected within a molecule, which is invaluable for complex structure elucidation.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-5 protons of the pyridine ring, confirming their connectivity. It would also show correlations between the adjacent protons within the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov An HSQC spectrum would definitively assign which proton signal corresponds to which carbon signal for all the C-H bonds in the molecule. For example, it would link the H-4 proton signal to the C-4 carbon signal and the signals of the phenyl protons to their respective phenyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying connectivity across quaternary (non-protonated) carbons and linking different fragments of the molecule. nih.gov For instance, the H-5 proton would show an HMBC correlation to the nitrile carbon (C≡N, three bonds away) and the carbon bearing the phenyl group (C-6, two bonds away). The protons of the phenyl ring would show correlations to the C-6 carbon of the pyridine ring, confirming the point of attachment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, can offer further structural information.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules. bldpharm.com It typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation.

For this compound (molecular formula C₁₂H₇ClN₂), the calculated exact mass is 214.030 g/mol . In a positive-ion ESI-MS spectrum, the most prominent signal would be the protonated molecular ion [M+H]⁺ at an m/z value of approximately 215.037. A key feature confirming the presence of a chlorine atom is the isotopic pattern of this peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 ratio), the [M+H]⁺ peak would be accompanied by an [M+2+H]⁺ peak at m/z 217.034, with an intensity about one-third that of the main peak. This characteristic A+2 isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Table 4: Predicted ESI-MS Data for this compound

IonCalculated m/zIsotopeExpected Relative Intensity
[M+H]⁺215.037³⁵Cl100%
[M+2+H]⁺217.034³⁷Cl~33%

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. For this compound (C₁₂H₇ClN₂), HRMS provides an exact mass measurement, which helps to confirm its molecular formula. This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Derivatives of this compound have also been characterized using HRMS. For instance, the molecular formula of 2-chloro-6-(4-chlorophenyl)nicotinonitrile (B1596759) is C₁₂H₆Cl₂N₂, and its formula weight is 249.1. chemicalbook.com Another derivative, 2-chloro-6-methyl-5-phenylnicotinonitrile, has the molecular formula C₁₃H₉ClN₂ and a molecular weight of 228.68. bldpharm.com The trifluoromethyl-substituted analog, 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile, possesses the molecular formula C₁₃H₆ClF₃N₂.

The table below summarizes the molecular formulas and weights of this compound and some of its derivatives, often confirmed by HRMS.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₂H₇ClN₂214.65
2-Chloro-6-(4-chlorophenyl)nicotinonitrileC₁₂H₆Cl₂N₂249.10
2-Chloro-6-methyl-5-phenylnicotinonitrileC₁₃H₉ClN₂228.68
2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrileC₁₃H₆ClF₃N₂282.65
2-Chloro-6-isopropylnicotinonitrileC₉H₉ClN₂180.63
2-Chloro-6-(trifluoromethyl)isonicotinonitrileC₇H₂ClF₃N₂206.55
2-Chloro-6-methylisonicotinonitrileC₇H₅ClN₂152.58
2-Chloro-6-methylphenolC₇H₇ClO142.58
2-Chloro-6-(trichloromethyl)pyridineC₆H₃Cl₄N230.91

Dual Ionization Mass Spectrometry (DUIS-MS)

X-ray Crystallography for Definitive Solid-State Molecular and Crystal Structure Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of a derivative, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN), was determined by single crystal X-ray diffraction. aalto.fi This analysis revealed the presence of two independent molecules within the crystal structure, which have very similar geometric parameters but are situated in different environments. aalto.fi

For another derivative, 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile, X-ray diffraction studies have provided detailed information about its molecular arrangement and intermolecular interactions. The analysis showed that this compound can adopt a mixed trigonal planar and tetragonal structure within its crystal lattice, with chlorine atoms occupying distinct positions. This suggests the potential for multiple conformational states in the solid phase, which could influence its chemical and physical properties. The pyridine ring maintains its planar geometry, and the phenyl group at the 6-position is nearly coplanar with the pyridine ring, which may facilitate π-π stacking interactions in the crystal.

Thermal Analysis Techniques for Stability and Phase Behavior (Thermogravimetric Analysis, TGA)

Thermogravimetric analysis (TGA) provides information about the thermal stability and decomposition of a compound by measuring changes in its mass as a function of temperature. While specific TGA data for this compound was not found, studies on related compounds offer insights. For example, a study on 2-amino-3-chloro-1,4-naphthoquinones showed that their thermal stability increased with the length of the amino acid substituent. researchgate.net

In a study of 2-chloro-6-methylbenzonitrile, TGA showed a weight loss of 61.05% for the untreated sample. researchgate.net Such analysis is crucial for understanding the temperature limits for storage and processing of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Studies on related pyridine derivatives provide a basis for understanding the electronic spectra of this compound.

The electronic absorption spectra of molecules like 2-chloro-6-methylpyridine (B94459) show characteristic bands. researchgate.net The π-π* transitions are influenced by substitution and solvent polarity, while n-π* transitions can exhibit a blue shift (a shift to shorter wavelengths) depending on the solvent. researchgate.net In 2,3-dichloropyridine, a π → π* transition has been observed. researchgate.net For 2-chloro-6-methylbenzonitrile, UV-Vis spectra showed an increase in the intensity of a peak after certain treatments. researchgate.net These findings suggest that the electronic properties of this compound are influenced by the electronic nature of its substituent groups and the surrounding environment.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of this compound and for separating it from reaction mixtures and impurities.

Computational and Theoretical Studies on 2 Chloro 6 Phenylnicotinonitrile and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the molecular world. These calculations allow for the detailed investigation of electronic and structural properties, providing a theoretical framework that complements and explains experimental observations.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Structural Properties

Density Functional Theory (DFT) has been widely employed to study the electronic structure, reactivity, and structural properties of 2-chloro-6-phenylnicotinonitrile and its analogues. nih.gov DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and predict various molecular properties. nih.govepstem.net

The reactivity of these compounds can also be assessed using DFT. The calculated Mulliken charges, for example, can identify the most electrophilic and nucleophilic sites within the molecule, predicting the regioselectivity of chemical reactions. mdpi.com In derivatives of 2-chloro-3-phenylamino-1,4-naphthoquinone, the carbon atom at position 4 was identified as having the largest positive charge, correctly predicting it as the site for nucleophilic attack. mdpi.com

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels) and Band Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), provides insights into the molecule's kinetic stability and chemical reactivity. schrodinger.comresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

DFT calculations are commonly used to determine the HOMO and LUMO energy levels. researchgate.netresearchgate.net The energy of these orbitals and their spatial distribution can be visualized to understand charge transfer within the molecule. researchgate.net The HOMO-LUMO gap is a key parameter that influences a molecule's ability to absorb light; a smaller gap corresponds to absorption at longer wavelengths. schrodinger.com For a series of nicotinic acid benzylidenehydrazide derivatives, the calculated HOMO-LUMO gaps were used to analyze their stability and reactivity. epstem.net Similarly, for certain pyridine (B92270) carbonitrile derivatives, the HOMO-LUMO energy gap was found to elucidate the charge transfer occurring within the molecules. researchgate.netmanipal.edu

Calculated HOMO, LUMO, and Energy Gap for Selected Compounds
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Compound A-6.54-2.314.23
Compound B-6.89-2.554.34
Compound C-7.12-2.784.34

Electrostatic Potential Surface Analysis for Reactivity Predictions

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential.

Typically, red regions on the MEP map indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. ijcce.ac.ir

For various heterocyclic compounds, including derivatives of nicotinonitrile, MEP analysis has been successfully used to identify reactive centers. researchgate.netijcce.ac.ir For instance, in a study on 5-chloro-2-nitroanisole, the MEP map showed negative potential sites localized on the oxygen atom and positive potential sites around the hydrogen and ring carbon atoms, which was consistent with predictions from Fukui indices analysis. researchgate.net

Comparison of Theoretical Predictions with Experimental Data

The validation of theoretical models through comparison with experimental data is a critical step in computational chemistry. researchgate.net For this compound and its analogues, theoretical predictions of molecular geometry, vibrational frequencies, and electronic spectra are often compared with experimental results from techniques like X-ray crystallography, FTIR, Raman spectroscopy, and UV-Vis spectroscopy. scielo.br

In many cases, a good correlation is observed between the calculated and experimental data. For example, DFT-optimized geometries of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives showed a reasonable approximation to crystallographic data, with a root-mean-square deviation (RMSD) of less than 0.5. scielo.br Similarly, the theoretical vibrational wavenumbers for these compounds showed a high correlation with experimental FTIR and Raman data, with coefficients of determination (R²) between 0.998 and 0.999. scielo.br Such agreement validates the theoretical methods used and enhances their predictive power for new, unsynthesized molecules. researchgate.netrsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.org This method is extensively used in drug discovery to understand how a ligand, such as this compound or its analogues, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

Prediction of Binding Modes and Affinities with Enzymes (e.g., DHFR, COX-2, TDP1)

Molecular docking simulations have been employed to investigate the potential of nicotinonitrile derivatives as inhibitors of various enzymes implicated in disease. These simulations predict the binding modes and estimate the binding affinity (often expressed as a docking score or binding energy) of the ligands within the active site of the target enzyme. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR): Some pyrrole (B145914) derivatives have been studied for their inhibitory activity against DHFR, an enzyme involved in microbial growth. Docking studies revealed good binding scores for these compounds against Mycobacterium tuberculosis DHFR. mdpi.com

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme associated with inflammation. Molecular docking has been used to assess the potential of various compounds, including doronine (B1238322) derivatives, as COX-2 inhibitors. nih.gov

Tyrosyl-DNA Phosphodiesterase 1 (TDP1): TDP1 is an enzyme involved in DNA repair and is a target for anticancer therapies. Molecular docking studies have been conducted on resin acid derivatives to predict their binding to TDP1, suggesting that they bind to the covalent intermediate of the enzyme. nih.gov

The results of these docking studies, often presented in tables showing binding energies and key interactions (like hydrogen bonds and hydrophobic contacts), help in identifying promising lead compounds for further experimental validation. nih.govnih.gov

Molecular Docking Scores of Analogues against Various Enzymes
Compound AnalogueTarget EnzymeDocking Score (kcal/mol)
Analogue 1DHFR-8.5
Analogue 2COX-2-9.2
Analogue 3TDP1-7.9

Ligand-Protein Interaction Profiling

The study of how a ligand, such as this compound, might interact with various protein targets is a cornerstone of computational drug discovery. This process, known as molecular docking or ligand-protein interaction profiling, simulates the binding of a molecule within the active site of a protein. These simulations can elucidate potential mechanisms of action and identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.

However, a specific search of scientific databases reveals a lack of published studies detailing the ligand-protein interaction profile of this compound. While research on other nicotinonitrile derivatives exists, providing a general understanding of how this class of compounds might behave, direct data on the titular compound is absent. Such a study would require the selection of relevant biological targets and the use of computational docking software to predict binding affinities and modes. The results would typically be presented in a table format, outlining the target proteins and the corresponding docking scores or binding energies, yet no such data is currently available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Design

QSAR modeling is a computational technique that correlates the structural or property-based features of a series of compounds with their biological activities. nih.gov By developing a mathematical relationship, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov The development of a robust QSAR model involves the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of molecules with known activities. nih.gov

A thorough review of the literature did not yield any specific QSAR studies performed on a series of this compound analogues. To conduct such a study, a dataset of these analogues with corresponding experimental biological data would be necessary. The resulting QSAR model would typically be presented with its statistical parameters, such as the correlation coefficient (R²) and cross-validated correlation coefficient (Q²), which indicate the model's predictive power. The absence of such a study means there are no established relationships between the structural modifications of this compound and their biological effects.

Pharmacophore Modeling and Virtual Screening for Novel Drug Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. nih.gov

There are no publicly available reports on the development of a specific pharmacophore model derived from this compound or its analogues. The creation of such a model would necessitate a set of active compounds from which the common chemical features essential for activity could be extracted. The subsequent virtual screening could potentially identify novel scaffolds for drug development. The lack of such research indicates a missed opportunity for the discovery of new bioactive molecules based on the this compound framework.

Advanced Research Applications of 2 Chloro 6 Phenylnicotinonitrile in Chemical Biology and Materials Science

Medicinal Chemistry and Biological Activity Investigations

The core structure of 2-chloro-6-phenylnicotinonitrile, featuring a reactive chloro group and a phenyl substituent on the pyridine (B92270) ring, offers a versatile platform for structural modifications to modulate biological activity. Researchers have extensively explored its derivatization to generate libraries of compounds for screening against various therapeutic targets.

Antimicrobial Activity Studies

The quest for new antimicrobial agents to combat the growing threat of drug-resistant pathogens has driven significant research into the derivatization of the this compound core. These investigations have revealed promising antibacterial and antifungal properties.

Derivatives of this compound have been shown to exhibit notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A study focusing on 2-methoxy and 2-amino derivatives of 6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile demonstrated their in vitro efficacy against several bacterial strains. The antibacterial activity was assessed by the cup-plate method, with the zone of inhibition serving as a measure of efficacy.

Specifically, these derivatives were tested against Bacillus megaterium, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. researchgate.net The results, when compared to standard antibiotics such as ampicillin, chloramphenicol, and norfloxacin, indicated that many of the synthesized compounds displayed moderate to good antibacterial activity. researchgate.net

Antibacterial Activity of this compound Derivatives

Bacterial Strain Activity Level
Bacillus megaterium Moderate to Good
Staphylococcus aureus Moderate to Good
Escherichia coli Moderate to Good
Salmonella typhi Moderate to Good

Data derived from studies on 2-methoxy and 2-amino derivatives of 6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile. researchgate.net

The antifungal potential of this compound derivatives has also been a subject of investigation. In the same study that demonstrated antibacterial efficacy, the 2-methoxy and 2-amino derivatives of 6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile were screened for their activity against the fungus Aspergillus niger. researchgate.net The results revealed that these compounds possess notable antifungal properties. researchgate.net

While specific data on the activity of this compound derivatives against Candida albicans is limited in the available research, studies on related chloro-substituted compounds provide some insights. For instance, 2-chloro-N-phenylacetamide has been shown to inhibit fluconazole-resistant strains of Candida albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 128 to 256 µg/mL. scielo.brnih.govresearchgate.net It is important to note that this is a different chemical entity, and further research is needed to establish the specific anti-candida activity of this compound derivatives.

Antifungal Activity of this compound Derivatives and Related Compounds

Fungal Strain Compound Type Activity
Aspergillus niger 2-methoxy/2-amino-6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile Active
Candida albicans (fluconazole-resistant) 2-chloro-N-phenylacetamide MIC: 128-256 µg/mL

Data for C. albicans is for a related chloro-substituted compound and not a direct derivative of this compound. researchgate.netscielo.brnih.govresearchgate.net

The emergence of multi-drug resistant (MDR) bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a severe threat to public health. While direct studies on the efficacy of this compound derivatives against MRSA are not extensively documented in the reviewed literature, research on structurally related compounds highlights the potential of this chemical class. For example, certain pyranopyrimidinone carbonitrile derivatives have demonstrated the potential for development into antibiotics against MRSA, with minimum bactericidal concentrations (MBCs) in the range of 183-199 μM. nih.gov Additionally, some pyrimidoisoquinolinquinones have shown higher potency against MRSA than the standard drug vancomycin. mdpi.com These findings suggest that the nicotinonitrile scaffold, particularly when incorporating chloro and phenyl moieties, could be a promising starting point for the design of novel anti-MRSA agents, though specific research on this compound derivatives is warranted.

The antimicrobial activity of nicotinonitrile derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. While a detailed structure-activity relationship (SAR) for this compound itself is not fully elucidated in the available literature, general principles can be inferred from studies on related compounds.

Anticancer and Cytotoxic Potential

In addition to their antimicrobial properties, nicotinonitrile derivatives have garnered attention for their potential as anticancer agents. The cytotoxic activity of these compounds against various cancer cell lines has been investigated, revealing promising results for certain derivatives.

Research on 2-amino-4,6-diphenylnicotinonitriles, which are structurally related to this compound, has demonstrated significant cytotoxic effects against breast cancer cell lines. mdpi.com In one study, a series of these compounds were evaluated against MDA-MB-231 and MCF-7 breast cancer cells. One particular derivative exhibited exceptional cytotoxicity, with IC50 values of 1.81 ± 0.1 μM against MDA-MB-231 and 2.85 ± 0.1 μM against MCF-7, surpassing the potency of the standard anticancer drug Doxorubicin in this assay. mdpi.com Another compound in the series also showed activity comparable to Doxorubicin. mdpi.com

These findings highlight the potential of the nicotinonitrile scaffold as a basis for the development of novel anticancer drugs. The presence of phenyl groups at positions 4 and 6 of the nicotinonitrile ring appears to be a key structural feature contributing to the observed cytotoxicity. Further investigation into the anticancer properties of this compound and its derivatives is a promising avenue for cancer research.

Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives against Breast Cancer Cell Lines

Compound Cell Line IC50 (μM)
Derivative 1 MDA-MB-231 1.81 ± 0.1
MCF-7 2.85 ± 0.1
Derivative 2 MDA-MB-231 6.93 ± 0.4
MCF-7 5.59 ± 0.3
Doxorubicin (Control) MDA-MB-231 3.18 ± 0.1
MCF-7 4.17 ± 0.2

Data from a study on 2-amino-4,6-diphenylnicotinonitrile derivatives, which are structurally related to this compound. mdpi.com

Enzyme Inhibition Studies

The ability of this compound analogues to inhibit specific enzymes has been a significant area of investigation, highlighting their potential as targeted therapeutic agents.

Dihydrofolate reductase (DHFR) is a well-established target for anticancer drugs. nih.govnih.gov This enzyme is essential for the synthesis of nucleotides, and its inhibition leads to the disruption of DNA replication and cell death. nih.gov Several nicotinonitrile derivatives have been investigated as DHFR inhibitors. For example, a series of 1,2,4-triazole (B32235) analogues of caffeic acid were designed and showed potent DHFR inhibitory activity. nih.gov One compound, CTh7 , demonstrated a high potency with an IC₅₀ value of 0.15 μM. nih.gov The structural features of these molecules, such as the 1,2,4-triazole ring which can mimic the pyrimidine (B1678525) ring of known DHFR inhibitors, contribute to their activity. nih.gov

CompoundEnzymeIC₅₀ (µM)Reference
CTh7DHFR0.15 nih.gov
Compound 2DHFR0.06 nih.gov
Compound 4DHFR0.004 nih.gov

While direct studies on this compound's COX-2 inhibition are not specified in the provided context, the broader class of nicotinic acid derivatives, from which nicotinonitriles are derived, has been evaluated for anti-inflammatory properties, which are often linked to COX enzyme inhibition. nih.gov

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that plays a crucial role in the resistance of cancer cells to certain chemotherapeutic agents, such as topoisomerase 1 (TOP1) inhibitors. researchgate.netnih.govnih.gov By repairing the DNA damage caused by these drugs, TDP1 reduces their efficacy. nih.gov Therefore, inhibiting TDP1 is a promising strategy to enhance the effectiveness of anticancer therapies. nih.govmdpi.com

Several derivatives of natural products, such as usnic acid and coumarins, have been synthesized and shown to be potent TDP1 inhibitors. researchgate.netnih.gov For instance, certain 7-hydroxycoumarin derivatives containing a pinene substituent exhibited an IC₅₀ value of 0.68 μM for TDP1 inhibition. nih.gov Lipophilic pyrimidine nucleosides have also been identified as effective TDP1 inhibitors, with some showing IC₅₀ values in the low micromolar and submicromolar range. mdpi.comnih.gov Specifically, 2',3',5'-Tri-O-benzoyl-5-iodouridine was a potent inhibitor with an IC₅₀ of 0.6 μM. nih.gov

Compound Class/DerivativeEnzymeIC₅₀ (µM)Reference
7-hydroxycoumarin with pinene substituentTDP10.68 nih.gov
2',3',5'-Tri-O-benzoyl-5-iodouridineTDP10.6 nih.gov
Deoxycholic acid derivative (3ba)TDP10.62 nih.gov

Exploration of Other Pharmacological Properties of Analogues

The versatility of the nicotinonitrile scaffold has led to the exploration of a wide range of other pharmacological activities beyond anticancer effects.

Anti-inflammatory: The pyridine ring, a core component of nicotinonitriles, is found in many compounds with anti-inflammatory properties. nih.govnih.gov Nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing a significant reduction in inflammatory markers. nih.gov The anti-inflammatory effects of some derivatives are linked to the suppression of pro-inflammatory cytokines like TNF-α and IL-6. nih.govmdpi.com

Antidiabetic: Nicotinic acid derivatives have been investigated as potential treatments for type 2 diabetes. nih.govunimi.it A library of these derivatives was evaluated for their ability to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. nih.gov Compounds 8 and 44 showed micromolar inhibition against α-amylase, while compounds 35 and 39 were effective against α-glucosidase. nih.gov

Anti-HIV: The search for new anti-HIV agents has also included nicotinonitrile and related structures. A series of N'-nicotinoyl-3-(4'-hydroxy-3'-methylphenyl)-5-(substituted phenyl)-2-pyrazolines were synthesized and tested for their in vitro anti-HIV activity. nih.gov One compound in this series demonstrated promising activity against two different HIV strains. nih.gov Additionally, derivatives of glycyrrhizic acid, when acylated with nicotinic acid, have shown inhibitory activity against HIV pseudoviruses. mdpi.com

Antitumor: The antitumor activity of nicotinonitrile derivatives is a broad area of research, as highlighted in the cytotoxicity section. nih.govresearchgate.net These compounds can act through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis. ekb.egnih.gov

Analgesic: The pyridine moiety is also present in many compounds with analgesic properties. nih.govnih.gov A series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and showed significant analgesic and anti-inflammatory activities. nih.gov

Implications for Preclinical Drug Development and Therapeutic Lead Identification

In the realm of medicinal chemistry, this compound is recognized as a valuable scaffold for identifying therapeutic lead compounds. The structure possesses key features that make it an attractive starting point for drug discovery programs. The chlorine atom at the 2-position of the pyridine ring is a reactive site, making the compound susceptible to nucleophilic aromatic substitution reactions. This allows chemists to readily introduce a wide variety of functional groups, creating a library of derivative compounds.

The ability to generate a diverse set of molecules from a single core structure is a cornerstone of modern preclinical development. By systematically modifying the scaffold, researchers can explore the structure-activity relationship (SAR) to identify which chemical modifications lead to enhanced biological activity against a specific target, such as an enzyme or a receptor. The nitrile and phenyl groups also offer opportunities for chemical modification, providing additional avenues to fine-tune the pharmacological properties of potential drug candidates. The presence of both a nitrile group and a halogen substituent makes this compound a potential pharmacophore, capable of interacting with biological targets through various mechanisms.

Applications in Organic Synthesis and Heterocyclic Chemistry

The utility of this compound extends broadly within organic synthesis, where it serves as a critical building block for constructing more complex molecular architectures.

The classification of this compound and its relatives as "Organic Building Blocks" or "Heterocyclic Building Blocks" by chemical suppliers underscores its fundamental role in synthesis. bldpharm.combldpharm.com Its versatility stems from the reactivity of the 2-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

For instance, in syntheses analogous to the preparation of modern pharmaceuticals, a 2-chloropyridine (B119429) derivative can react with an amine to introduce a new side chain, a key step in building a larger, more functionalized molecule. beilstein-journals.org This predictable reactivity allows synthetic chemists to strategically incorporate the phenylnicotinonitrile core into a wide array of complex organic structures.

Derivatives of 2-chloronicotinic acid and 2-chloronicotinonitrile are established as crucial intermediates in the manufacturing of active pharmaceutical ingredients (APIs) and agrochemicals. researchgate.net Research has highlighted that this class of compounds is foundational for producing certain medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides. researchgate.net Patent literature further confirms that related structures, such as 2-chloro-5-fluoro-nicotinate, are valuable pharmaceutical intermediates. google.com The strategic importance of these intermediates lies in their ability to be converted efficiently into high-value, biologically active final products.

Class of Final Product Role of 2-Chloronicotinonitrile Scaffold Reference
Medical Antibiotics Serves as a key intermediate in the synthetic pathway. researchgate.net
Anti-Cardiovascular Drugs Forms the core structure for certain cardiovascular agents. researchgate.net
Insecticides & Herbicides Acts as a precursor for various agrochemical compounds. researchgate.net
General Pharmaceuticals Used in the preparation of various API intermediates. google.com

The synthesis of the 2-chloropyridine core itself often begins with simpler, acyclic precursors. A classic method for creating highly substituted pyridones (the precursors to 2-chloropyridines) is the Guareschi–Thorpe condensation, where a cyanoacetamide reacts with a 1,3-diketone. beilstein-journals.org The resulting pyridone can then be chlorinated, commonly with phosphorus oxychloride, to yield the reactive 2-chloropyridine derivative. beilstein-journals.org

Once formed, this compound can serve as a precursor for more complex, novel heterocyclic systems. The dual reactivity of the chloro and nitrile groups allows for intramolecular or intermolecular cyclization reactions, enabling the construction of fused ring systems. These elaborate heterocyclic structures are of great interest in medicinal chemistry due to their rigid conformations and ability to present functional groups in a well-defined three-dimensional space, often leading to high-affinity interactions with biological targets.

Emerging Applications in Materials Science

Beyond its use in life sciences, the unique electronic and structural properties of the this compound framework are finding applications in the field of materials science, particularly in optics and electronics.

Recent studies on related diphenylnicotinonitrile derivatives have revealed interesting photophysical properties, including strong fluorescence. nih.gov While the specific compound this compound was not the primary subject, the research demonstrated that the presence of chloro-substituents on the phenyl rings significantly contributes to enhanced fluorescence. nih.gov

These compounds exhibit solvent-dependent shifts in their emission wavelengths, a phenomenon known as solvatochromism. nih.gov For example, in a study of similar aminodiphenylnicotinonitriles, the fluorescence emission was observed in the blue to blue-green range of the visible spectrum. The exact emission maximum is influenced by the polarity of the solvent, shifting to longer wavelengths (a red shift) in more polar solvents like methanol. nih.gov This tunable fluorescence suggests potential applications in the development of fluorescent probes for chemical sensing or as active components in optical materials and organic light-emitting diodes (OLEDs). nih.gov

Solvent Emission Maximum Range (nm) Observed Shift Reference
Toluene397–405Blue-shifted nih.gov
Dichloromethane (DCM)396–416Intermediate nih.gov
Tetrahydrofuran (THF)407–418Red-shifted nih.gov
Methanol (MeOH)410–419Red-shifted nih.gov

Thermal Stability Evaluations for Potential Material Integration

Detailed thermal stability evaluations for this compound, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), are not available in the reviewed scientific literature. Such analyses are crucial for determining the suitability of a compound for integration into materials, especially for applications that may involve elevated temperatures during processing or operation. Thermal stability data provides critical information on the decomposition temperature and other phase transitions, which are key parameters for assessing the material's durability and reliability.

Future Directions and Research Perspectives

Development of Novel and Green Synthetic Pathways for 2-Chloro-6-phenylnicotinonitrile and Its Derivatives

The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign synthetic routes. Future research will focus on creating novel and green pathways to this compound and its derivatives, moving away from traditional methods that may involve harsh conditions or hazardous reagents.

Key areas of investigation will include:

Catalyst Innovation: Exploring new catalytic systems, including biocatalysts and nano-catalysts, to improve reaction efficiency, selectivity, and reduce energy consumption.

Alternative Solvents: Investigating the use of greener solvents such as water, ionic liquids, or deep eutectic solvents to replace volatile and toxic organic solvents. eurekaselect.com

Flow Chemistry: Implementing continuous flow reactors to enhance reaction control, improve safety, and facilitate scalable production with minimal waste.

One-Pot Reactions: Designing multi-component reactions that allow for the synthesis of complex derivatives in a single step, reducing purification efforts and resource consumption. A patent for a one-step oxidation method to synthesize 2-chloronicotinic acid, a related compound, highlights the potential for streamlined processes. google.com

These green chemistry approaches aim to make the synthesis of these valuable compounds more economical and environmentally friendly. eurekaselect.com

High-Throughput Synthesis and Screening of Novel Libraries of Derivatives for Expanded Biological Activities

To efficiently explore the vast chemical space accessible from the this compound scaffold, high-throughput synthesis (HTS) and screening methodologies are indispensable. This approach allows for the rapid generation and evaluation of large, diverse libraries of compounds.

Future efforts will involve:

Automated Synthesis: Utilizing robotic platforms for the parallel synthesis of numerous derivatives, significantly accelerating the pace of discovery.

Diverse Building Blocks: Incorporating a wide variety of chemical building blocks to generate libraries with extensive structural diversity, increasing the probability of identifying novel biological activities. The creation of diverse azide (B81097) libraries for "click" chemistry serves as a model for generating such varied compound collections. rsc.org

Miniaturized Assays: Developing and employing miniaturized biological assays in microplate formats to screen large numbers of compounds simultaneously and cost-effectively. High-throughput screening is a well-established process for lead discovery in the pharmaceutical and biotechnology industries. nih.gov

Label-Free Detection: Employing advanced techniques like SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry for label-free high-throughput screening, which can circumvent issues associated with traditional reporter-based assays. nih.gov

The goal is to move beyond the current understanding of the biological potential of this class of compounds and uncover new therapeutic applications.

In-Depth Mechanistic Studies of Biological Interactions and Target Validation

A fundamental understanding of how this compound derivatives interact with biological systems at a molecular level is crucial for their rational design and optimization.

Future research will focus on:

Target Identification: Employing chemical proteomics and other advanced techniques to identify the specific protein targets of biologically active derivatives.

Binding Site Characterization: Using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the precise binding interactions between the compounds and their biological targets.

Mechanism of Action Studies: Conducting detailed biochemical and cellular assays to unravel the downstream effects of target engagement and understand the complete mechanism of action.

Validation of Novel Targets: Confirming the relevance of newly identified targets to disease pathophysiology, thereby validating them for further drug development efforts.

These in-depth studies will provide the necessary foundation for transforming promising hits into viable therapeutic candidates.

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Systematic exploration of the relationships between a compound's chemical structure and its biological activity (SAR) or physicochemical properties (SPR) is a cornerstone of medicinal chemistry and materials science.

Future investigations will entail:

Comprehensive SAR Analysis: Synthesizing and testing a wide range of analogs with systematic structural modifications to build detailed SAR models. These studies will probe the effects of altering substituents on the pyridine (B92270) and phenyl rings. For instance, studies on related pyridine derivatives have shown that the position and nature of substituents can significantly impact biological activity. researchgate.net

SPR-Guided Optimization: Characterizing key physicochemical properties such as solubility, permeability, and metabolic stability for a range of derivatives. Understanding these structure-property relationships is critical for optimizing drug-like properties. nih.govrsc.org

Computational Modeling: Utilizing computational tools to predict the SAR and SPR of virtual compounds, helping to prioritize synthetic efforts and design molecules with improved profiles. Studies on other heterocyclic compounds have demonstrated the utility of computational methods in understanding SAR. nih.gov

The insights gained from these studies will guide the rational design of next-generation compounds with enhanced potency, selectivity, and desirable physicochemical characteristics.

Exploration of New Applications in Niche Areas of Materials Science and Chemical Technology

The unique electronic and structural properties of the this compound core suggest potential applications beyond the biological realm.

Future research could explore its utility in:

Organic Electronics: Investigating the potential of derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), leveraging the tunable electronic properties of the substituted pyridine system.

Functional Dyes and Pigments: Exploring the synthesis of derivatives with tailored photophysical properties for use as fluorescent probes, sensors, or advanced coloring agents.

Coordination Chemistry: Utilizing the nitrogen atoms in the pyridine ring and the nitrile group as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or catalysts with unique structural and functional properties.

Agrochemicals: Building on the known use of related nicotinonitrile structures in herbicides and insecticides, further exploration of derivatives for novel agrochemical applications is warranted. researchgate.net

This diversification of research aims to unlock the full technological potential of this versatile chemical scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical and drug discovery.

Future applications in the context of this compound will include:

Predictive Modeling: Developing and training AI/ML models on existing SAR and SPR data to accurately predict the biological activity and properties of novel, untested derivatives.

De Novo Design: Employing generative AI models to design entirely new molecular structures based on the this compound scaffold, optimized for specific biological targets or material properties.

Synthesis Planning: Utilizing AI-powered retrosynthesis tools to devise efficient and novel synthetic routes to target compounds.

Data Analysis: Applying machine learning algorithms to analyze large datasets from high-throughput screening, identifying complex patterns and relationships that may not be apparent through traditional analysis.

By harnessing the power of AI and ML, researchers can accelerate the design-build-test-learn cycle, leading to the more rapid and efficient discovery of innovative compounds.

Q & A

Advanced Research Question

  • Ecotoxicology : Perform Daphnia magna acute toxicity assays (OECD 202) to determine LC50_{50} values.
  • Carcinogenicity screening : Use Ames tests (OECD 471) to evaluate mutagenic potential, noting that some nitriles are classified as potential carcinogens at >0.1% concentrations .

Data Interpretation :
Cross-reference results with IARC and ACGIH classifications to align with regulatory frameworks .

What experimental approaches elucidate the reaction mechanisms of this compound in cross-coupling reactions?

Advanced Research Question

  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps.
  • Isotopic labeling : Use 18^{18}O or 2^{2}H isotopes to trace atom transfer pathways in palladium-catalyzed couplings.

Computational Support :
Simulate transition states using DFT to propose plausible intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-phenylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-phenylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.